![molecular formula C22H20N6O2 B2398703 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-36-5](/img/structure/B2398703.png)

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

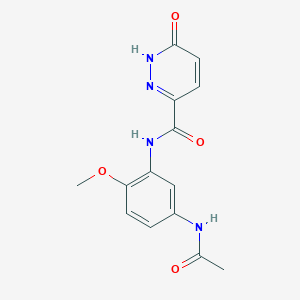

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in the scientific community. It is a pyrido[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

- The compound has been involved in the synthesis of pyrimidine-linked pyrazole heterocyclics demonstrating insecticidal and antimicrobial potentials. This synthesis employs microwave irradiative cyclocondensation, highlighting the chemical's role in creating biologically active molecules (Deohate & Palaspagar, 2020).

- Another research application includes the development of new coumarin derivatives, where similar structural frameworks have been synthesized and evaluated for antimicrobial activity. This research underscores the compound's utility in creating new molecules with potential health applications (Al-Haiza, Mostafa, & El-kady, 2003).

- The compound has also been used as a precursor for synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) through microwave-assisted synthesis, illustrating its versatility in producing complex heterocyclic systems with potential biological activities (Mekky, Ahmed, Sanad, & Abdallah, 2021).

Structural and Synthetic Methodology

- A convenient synthesis approach has been developed for 3- and 4-(1H-azol-1-yl)piperidines, including pyrazolyl analogs, through arylation and subsequent reduction, showcasing the compound's role in novel synthetic methodologies (Shevchuk et al., 2012).

- The synthesis of certain α, β-unsaturated ketones and their corresponding fused pyridines, including pyrido[4,3-d]pyrimidines, has been studied for antiviral and cytotoxic agents, indicating the compound's application in developing therapeutic agents (El-Subbagh et al., 2000).

Novel Synthesis Approaches

- Research into the synthesis of new thieno[2,3-b]pyridines and related derivatives demonstrates the compound's application in creating diverse heterocyclic compounds, highlighting the broad utility of such chemical structures in synthesizing novel molecules with potential biological activities (Mohamed et al., 2011).

Mechanism of Action

Target of Action

The primary targets of the compound “3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one” are yet to be identified .

Mode of Action

The exact mode of action of this compound is currently unknown . It is believed to interact with its targets, leading to changes that affect the function of the target cells .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation . Preliminary studies suggest that it may have significant ABTS and anti-tumor activity .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects . The specific environmental influences on the action of “3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one” are currently being studied .

properties

IUPAC Name |

3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c29-21(16-4-1-5-18(14-16)28-11-3-10-25-28)26-12-7-17(8-13-26)27-15-24-20-19(22(27)30)6-2-9-23-20/h1-6,9-11,14-15,17H,7-8,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPLVCONCYEIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2398622.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398623.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2398626.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)

![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)

![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)

![6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2398640.png)